molecular formula C20H21N5O4 B2615834 Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 887455-21-2

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2615834
CAS RN: 887455-21-2
M. Wt: 395.419
InChI Key: QGVPAYFRXMQATP-UHFFFAOYSA-N
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Description

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalysis and Synthesis

  • General Basic Catalysis of Ester Hydrolysis - Studies have demonstrated that compounds like imidazole and its derivatives can act as catalysts in the hydrolysis of esters, suggesting potential applications in synthetic organic chemistry and enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957).

  • Synthesis of Imidazole Derivatives - Research on the synthesis of new imidazole compounds highlights their biological activity, indicating the utility of such compounds in developing antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019). This suggests that derivatives of imidazole might find applications in pharmaceutical research focused on antibacterial drug development.

  • Ionic Liquids in Organic Synthesis - The use of ionic liquids containing imidazole structures for the synthesis of trisubstituted imidazoles underlines the importance of such compounds in facilitating organic reactions, offering a greener alternative to conventional solvents and catalysts (Zang et al., 2010).

Antioxidant Properties

  • Antioxidant Activity in Natural Products - Research into the antioxidant properties of natural products has identified compounds structurally related to imidazole derivatives as potent antioxidants, suggesting the possibility of using similar compounds in the development of antioxidant therapies or as food preservatives (Chakraborty et al., 2016).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition - Studies on imidazoline derivatives, which share a common nitrogen-containing heterocycle with the compound , have demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in protecting metals and alloys in industrial settings (Cruz et al., 2004).

properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-5-29-15(26)11-23-18(27)16-17(22(4)20(23)28)21-19-24(12(2)13(3)25(16)19)14-9-7-6-8-10-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVPAYFRXMQATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate

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